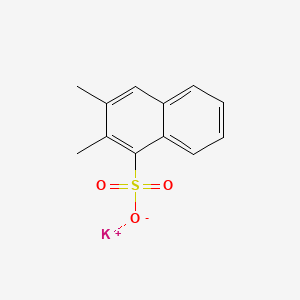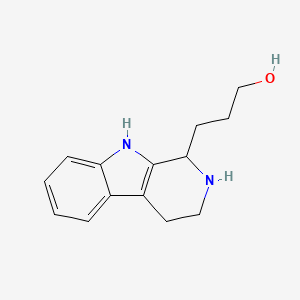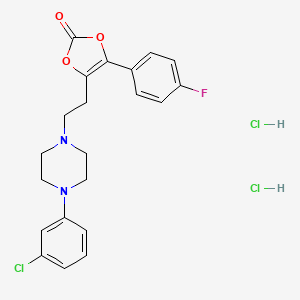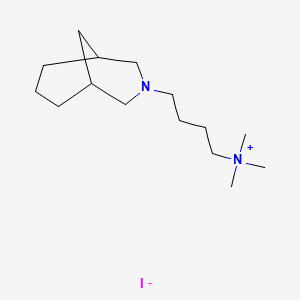
Potassium dimethylnaphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dimethylnaphthalenesulfonate is a heterocyclic organic compound with the molecular formula C12H11KO3S and a molecular weight of 274.377 g/mol . It is a potassium salt of dimethylnaphthalenesulfonic acid, characterized by the presence of a naphthalene ring substituted with two methyl groups and a sulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium dimethylnaphthalenesulfonate can be synthesized through the sulfonation of dimethylnaphthalene followed by neutralization with potassium hydroxide. The sulfonation reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where dimethylnaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with potassium hydroxide to yield the potassium salt. The product is purified through crystallization and filtration processes to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium dimethylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or sulfide derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium dimethylnaphthalenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various industrial processes
Wirkmechanismus
The mechanism of action of potassium dimethylnaphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of covalent bonds with other molecules. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium bis(dimethylnaphthalenesulfonate)
- Aluminum tris(dimethylnaphthalenesulfonate)
- Potassium dibutylnaphthalenesulfonate
- Calcium bis(butylnaphthalenesulfonate)
- Aluminum tris(butylnaphthalenesulfonate)
Uniqueness
Potassium dimethylnaphthalenesulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. The presence of two methyl groups and a sulfonate group enhances its solubility and reactivity compared to other naphthalenesulfonates. This makes it particularly useful in applications requiring high reactivity and solubility .
Eigenschaften
CAS-Nummer |
85409-98-9 |
|---|---|
Molekularformel |
C12H11KO3S |
Molekulargewicht |
274.38 g/mol |
IUPAC-Name |
potassium;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C12H12O3S.K/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
FXLIRIZRZOEABT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)

![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)










